molecular formula C11H20ClNO2 B13491221 3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride

3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride

Cat. No.: B13491221
M. Wt: 233.73 g/mol
InChI Key: PKKKUVBGZWJINX-UHFFFAOYSA-N
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Description

3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H19NO2.ClH and a molecular weight of 233.74 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid group and subsequent conversion to the hydrochloride salt. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure and the presence of a carboxylic acid group. This combination of features allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

3-azaspiro[5.5]undecane-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c13-10(14)9-8-11(6-7-12-9)4-2-1-3-5-11;/h9,12H,1-8H2,(H,13,14);1H

InChI Key

PKKKUVBGZWJINX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCNC(C2)C(=O)O.Cl

Origin of Product

United States

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